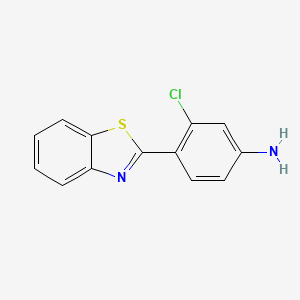

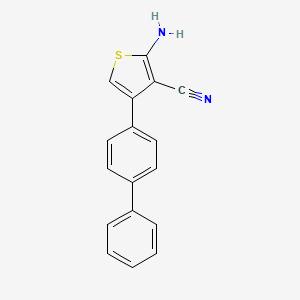

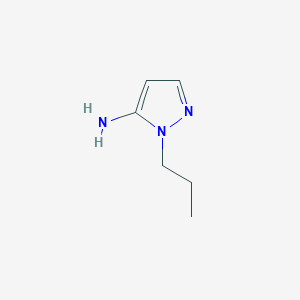

1-propyl-1H-pyrazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis The synthesis of 1H-pyrazol-5-amines, including variants like 1-propyl-1H-pyrazol-5-amine, can be achieved through various methods, including microwave-mediated synthesis which provides products in a matter of minutes with minimal purification required. This method tolerates a wide range of functional groups and can be performed on different scales, indicating its versatility and efficiency for producing 1H-pyrazol-5-amines (Everson et al., 2019).

Molecular Structure Analysis The structural characteristics of pyrazole derivatives, including 1-propyl-1H-pyrazol-5-amine, have been extensively studied through methods like X-Ray crystallography. These studies reveal detailed information about molecular geometry, crystal packing, and non-covalent interactions, which are crucial for understanding the chemical behavior and reactivity of these compounds (Titi et al., 2020).

Chemical Reactions and Properties 1-Propyl-1H-pyrazol-5-amine participates in chemodivergent reactions, including multicomponent domino reactions in aqueous media, leading to densely functionalized molecules. These reactions are catalyzed by substances like L-proline and result in the creation of multiple bonds (C–C, C–N, CN, and C–O), demonstrating the compound’s reactivity and potential for generating complex structures (Prasanna et al., 2013).

Physical Properties Analysis The physical properties of 1-propyl-1H-pyrazol-5-amine and its derivatives, including solubility, melting point, and crystal structure, are important for their application in synthetic chemistry. Studies employing techniques like density functional theory (DFT) and X-ray diffraction provide insights into these properties, aiding in the optimization of synthesis and application processes (Wen et al., 2023).

Chemical Properties Analysis The chemical properties of 1-propyl-1H-pyrazol-5-amine, including reactivity, stability, and interaction with other molecules, are pivotal for its application in the synthesis of novel compounds. Studies highlight its involvement in various reactions, such as C-H amination, indicating its utility in organic synthesis and potential in drug development (Wu et al., 2014).

Wissenschaftliche Forschungsanwendungen

1. Novel Synthesis Techniques

1-Propyl-1H-pyrazol-5-amine is used in the development of new synthesis techniques. For example, an efficient one-pot synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal libraries was achieved using a mixture of heterocyclic ketene aminals, 1-phenyl-1H-pyrazol-5(4H)-ones, and triethoxymethane under solvent-free conditions, showcasing the compound's role in drug discovery (Yu et al., 2013). Similarly, a microwave-mediated synthesis of 1H-pyrazole-5-amines using 1 M HCl at 150°C has been developed, offering rapid product generation with minimal purification (Everson et al., 2019).

2. Development of Pharmaceuticals

The compound is instrumental in pharmaceutical research. For instance, it's utilized in the synthesis of N-substituted 4-carboxy-1-phenyl-1H-pyrazole-5-propanamides, which have shown activities like anti-inflammatory, analgesic, antipyretic, and platelet antiaggregating in rats or mice (Menozzi et al., 1993).

3. Catalysis Research

1-Propyl-1H-pyrazol-5-amine plays a role in catalysis research. A study demonstrates its use in rhodium(III)-catalyzed intermolecular aromatic C-H amination, offering a method to amine an existing drug with primary or secondary N-benzoate alkylamines (Wu et al., 2014).

4. Pesticide Development

This compound is also explored in pesticide development. A study on the synthesis of 3-[2,6-Dichloro-4-(3,3-dichloroallyloxy) phenoxy] propyl pyrazole-5-carboxamide derivatives, confirmed by IR and 1H NMR, showed good activity against lepidopterous pests (Ni Jue-ping, 2011).

Safety And Hazards

The safety data sheet for “1-propyl-1H-pyrazol-5-amine” indicates that it should be stored in a well-ventilated place and kept tightly closed . It also suggests that contact with skin and eyes should be avoided, and protective clothing, gloves, and eye/face protection should be worn when handling the compound .

Eigenschaften

IUPAC Name |

2-propylpyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-2-5-9-6(7)3-4-8-9/h3-4H,2,5,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPRZPQAAUXRYDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20360158 |

Source

|

| Record name | 1-propyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-propyl-1H-pyrazol-5-amine | |

CAS RN |

3524-15-0 |

Source

|

| Record name | 1-propyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.